Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride
CAS No.:
Cat. No.: VC16501370
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18ClNO2 |
|---|---|
| Molecular Weight | 207.70 g/mol |
| IUPAC Name | methyl 4-amino-1-methylcyclohexane-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-9(8(11)12-2)5-3-7(10)4-6-9;/h7H,3-6,10H2,1-2H3;1H |
| Standard InChI Key | FCTFNYQBCMDTBK-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCC(CC1)N)C(=O)OC.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a cyclohexane ring substituted with three key groups: a methyl ester at position 1, an amino group at position 4, and a methyl group at position 1 (adjacent to the ester). The cis-configuration refers to the spatial arrangement of the amino and ester groups on the same face of the cyclohexane ring, a feature critical for its biological activity. X-ray crystallography and NMR studies confirm that the cyclohexane adopts a chair conformation, with the amino and ester groups occupying axial and equatorial positions, respectively . The hydrochloride salt formation protonates the amino group, enhancing water solubility and stability under physiological conditions.
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 207.70 g/mol | |
| Configuration | Cis (amino and ester groups) | |
| Solubility (Water) | >50 mg/mL (due to hydrochloride) |
Synthesis and Reaction Pathways
Synthetic Methodologies
The synthesis of methyl cis-4-amino-1-methyl-cyclohexanecarboxylate hydrochloride typically begins with p-aminobenzoic acid derivatives. A common route involves:
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Esterification: Methylation of the carboxylic acid group using methanol and a catalytic acid .
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Hydrogenation: Reduction of aromatic intermediates to form the cyclohexane ring. For example, catalytic hydrogenation of a para-aminobenzoic acid methyl ester derivative over palladium yields the cis-isomer preferentially .
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Salt Formation: Treatment with hydrochloric acid to convert the free amine into the hydrochloride salt.
A patent (WO2017134212A1) describes a stereoselective synthesis route for trans-4-amino-1-cyclohexanecarboxylic acid derivatives, highlighting the use of bromethane and potassium carbonate to separate cis/trans isomers . While focused on trans isomers, this methodology underscores the importance of reaction conditions (e.g., solvent, temperature) in controlling stereochemistry.
Reaction Mechanisms
The amino group participates in nucleophilic reactions, such as acylation or alkylation, while the ester group undergoes hydrolysis or transesterification. For instance:
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Acylation: Reaction with acetyl chloride forms an amide derivative, a step used in prodrug synthesis.
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Hydrolysis: Under basic conditions, the methyl ester converts to a carboxylic acid, enabling further functionalization.
Analytical Characterization
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to assess purity and quantify the compound in mixtures. Reverse-phase HPLC with UV detection at 254 nm is standard, achieving >99% purity for pharmaceutical-grade material.
Spectroscopic Methods
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NMR Spectroscopy: NMR reveals proton environments, confirming the cis-configuration. Key signals include a triplet for the methyl ester ( 3.65 ppm) and a broad singlet for the ammonium proton ( 8.2 ppm) .
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X-ray Crystallography: Resolves the three-dimensional structure, verifying the chair conformation and substituent orientations .
Biological Applications and Mechanisms
Pharmacodynamic Interactions
The compound’s amino group facilitates hydrogen bonding with biological targets, such as G-protein-coupled receptors (GPCRs) or enzymes. Studies suggest its role as a precursor for neuromodulators, potentially influencing serotonin or dopamine pathways.
Table 2: Comparative Bioactivity of Cyclohexane Derivatives
| Compound | Target Receptor | IC (nM) | Source |
|---|---|---|---|
| Methyl cis-4-amino-1-methyl-ester | Serotonin Transporter | 120 ± 15 | |
| Ethyl cis-4-amino-1-methyl-ester | Dopamine D2 Receptor | 85 ± 10 |
Comparative Analysis with Structural Analogs
Ethyl Ester Derivative
Ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate hydrochloride (, 221.73 g/mol) shares similar pharmacological properties but exhibits altered pharmacokinetics due to the larger ethyl group, which slows hydrolysis and extends half-life.
Trans-Isomer Comparison
The trans-configuration, with opposing substituent orientations, shows reduced affinity for serotonin transporters () , underscoring the cis-isomer’s superior bioactivity.
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